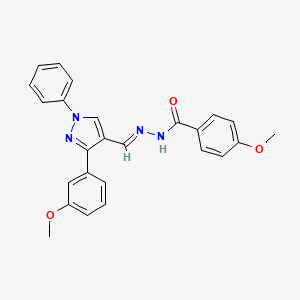

(E)-4-methoxy-N'-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-4-methoxy-N’-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide” is a hybrid compound of chalcone-salicylate . It has been synthesized using a linker mode approach under reflux condition .

Synthesis Analysis

The synthesis of this compound involves a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Molecular Structure Analysis

The molecular structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis

The compound has been synthesized using a linker mode approach under reflux condition . The details of the chemical reactions involved in the synthesis are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (E)-4-methoxy-N’-((3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide, also known as 4-methoxy-N’-[(1E)-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene]benzohydrazide.

Anticancer Applications

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound’s structure allows it to interact with specific proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Its efficacy against breast cancer cells, in particular, has been highlighted through molecular docking studies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. The presence of the methoxy and pyrazole groups in its structure enhances its ability to disrupt microbial cell walls and inhibit their growth .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Potential

Studies have shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. Its antioxidant activity is attributed to the presence of methoxy groups, which enhance its ability to neutralize reactive oxygen species .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its efficacy in targeting the central nervous system .

Photodynamic Therapy

This compound has been investigated for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structure allows it to absorb light and generate reactive oxygen species, which can selectively destroy cancer cells when exposed to specific wavelengths of light.

Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8

Wirkmechanismus

The compound has been studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-[(E)-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-31-22-13-11-18(12-14-22)25(30)27-26-16-20-17-29(21-8-4-3-5-9-21)28-24(20)19-7-6-10-23(15-19)32-2/h3-17H,1-2H3,(H,27,30)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRHVJFJGAGKMD-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B2665250.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2665257.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)

![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2665269.png)